3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR
Brand Name: Vulcanchem
CAS No.: 285560-80-7
VCID: VC2614962
InChI: InChI=1S/C8H8BrNO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+
SMILES: COC1=C(C(=CC(=C1)C=NO)Br)O
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR

CAS No.: 285560-80-7

Cat. No.: VC2614962

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR - 285560-80-7

Specification

CAS No. 285560-80-7
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
IUPAC Name 2-bromo-4-[(E)-hydroxyiminomethyl]-6-methoxyphenol
Standard InChI InChI=1S/C8H8BrNO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+
Standard InChI Key OLZJVRCDQGCCSU-ONNFQVAWSA-N
Isomeric SMILES COC1=C(C(=CC(=C1)/C=N/O)Br)O
SMILES COC1=C(C(=CC(=C1)C=NO)Br)O
Canonical SMILES COC1=C(C(=CC(=C1)C=NO)Br)O

Introduction

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, also referred to as AldrichCPR, is a complex organic compound with a unique structure that includes a bromine atom, hydroxyl group, and methoxy group attached to a benzaldehyde backbone. This compound is primarily utilized in various scientific research applications due to its functional properties and reactivity .

Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde Oxime

The synthesis of this compound typically involves the reaction of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction facilitates the formation of the oxime group.

Synthesis Conditions

ReagentsConditions
3-Bromo-4-hydroxy-5-methoxybenzaldehydeStarting material
Hydroxylamine hydrochlorideReactant
Sodium acetateBase
Solvent (e.g., water or ethanol)Facilitates reaction

Chemical Reactions and Mechanism of Action

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime can participate in various chemical reactions, including those involving metal ions and intermolecular interactions such as hydrogen bonding. The oxime group can form stable complexes with metal ions, influencing biochemical pathways.

Potential Applications

  • Biological Activity: The compound's functional groups allow it to engage in interactions that affect its biological activity, potentially influencing antioxidant or anticancer pathways, similar to other bromophenol derivatives .

  • Chemical Synthesis: Used as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

Comparison with Related Compounds

CompoundMolecular WeightFunctional Groups
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime246.06 g/molBromine, Hydroxyl, Methoxy, Oxime
3-Bromo-4-ethoxy-5-methoxybenzaldehyde259.10 g/molBromine, Ethoxy, Methoxy, Aldehyde
4-Hydroxy-3-methoxybenzaldehyde oxime-Hydroxyl, Methoxy, Oxime

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator